

Trehalose 6,6'-dibehenate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trehalose 6,6'-dibehenate	
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An In-depth Technical Guide to **Trehalose 6,6'-dibehenate** (TDB)

Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of trehalose-6,6'-dimycolate (TDM), the latter being a well-studied immunostimulatory component found in the cell wall of Mycobacterium tuberculosis.[1][2] TDB functions as a potent vaccine adjuvant, capable of inducing robust Th1 and Th17 immune responses.[3] It is often formulated with cationic liposomes, such as those made with dimethyldioctadecylammonium (DDA), to create a powerful adjuvant system for subunit vaccines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and experimental applications of Trehalose 6,6'-dibehenate for researchers, scientists, and professionals in drug development.

Core Data Presentation

The following tables summarize the key quantitative data for **Trehalose 6,6'-dibehenate**.

Table 1: Physicochemical Properties of Trehalose 6,6'-dibehenate



Property	Value	Reference
CAS Number	66758-35-8	[1][2][5][6][7]
Molecular Formula	С56Н106О13	[2][5]
Molecular Weight	987.43 g/mol	[1][5][7]
Appearance	White to off-white solid	[8]
Purity	≥95%	[2]
Solubility	DMF: 0.5 mg/mL (with sonication and heating to 60°C)	[5][8]
DMSO: Slightly Soluble	[2]	

Table 2: In Vitro Biological Activity of Trehalose 6,6'-dibehenate



Parameter	Experimental Conditions	Result	Reference
Target Receptor	Cell-free assay	Binds to macrophage- inducible C-type lectin (Mincle)	[1][2]
Cellular Activation	Mouse bone marrow macrophages	Induces nitric oxide (NO) and G-CSF production in a Mincle-dependent manner (at 5 µg/ml)	[2]
Inflammasome Activation	Bone marrow-derived dendritic cells (BMDCs)	Activates inflammasomes and induces IL-1β secretion in a caspase-dependent manner (at 5-300 μg/ml)	[5][8]
Working Concentration	General in vitro assays	1 - 100 μg/ml	[1]

Table 3: In Vivo Adjuvant Activity of **Trehalose 6,6'-dibehenate**



Animal Model & Antigen	Adjuvant Formulation & Dosage	Administration Route & Schedule	Key Outcomes	Reference
C57BL/6j mice with Ag85B- ESAT-6 fusion protein	250 μg DDA liposomes + 25, 50, or 100 μg TDB per dose	Subcutaneous injection, 3 times at 2-week intervals	- Strong, specific Th1-type immune response- High levels of IFN-γ, low levels of IL- 5- Elevated IgG2b antibody levels	[5][8]
Mice with H1 antigen (Ag85B– ESAT-6)	250 μg DDA + 50 μg TDB	Subcutaneous footpad injection, 2-3 times at 2-week intervals	- Robust Th1 response with significant IFN-y production- Adjuvant activity dependent on Myd88, Syk, and Card9	[5][9]
Mice (in vivo inflammation model)	100 μg TDB	Intraperitoneal injection, once	Significantly reduced neutrophil recruitment in an NIrp3-dependent manner	[5][8]

Signaling Pathway

Trehalose 6,6'-dibehenate exerts its adjuvant effect primarily through the activation of the C-type lectin receptor, Mincle, which is expressed on antigen-presenting cells such as macrophages and dendritic cells.[1][10][11] Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][12] This interaction triggers a downstream signaling cascade involving the phosphorylation and activation of spleen tyrosine kinase (Syk).[1][12][13] Activated Syk then



recruits and activates the CARD9-Bcl10-MALT1 complex, leading to the activation of the NF-κB transcription factor.[1][13] The translocation of NF-κB to the nucleus results in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, IFN-γ, and IL-17, which drive the development of Th1 and Th17 cellular immune responses.[3] [5][9][10]



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Caption: Mincle-dependent signaling pathway activated by TDB.

Experimental Protocols

Detailed methodologies for key experiments involving **Trehalose 6,6'-dibehenate** are provided below.

Preparation of DDA/TDB Liposomal Adjuvant (CAF01)

This protocol is based on the lipid film hydration method.[9][14][15]

Materials:

- Dimethyldioctadecylammonium bromide (DDA)
- Trehalose 6,6'-dibehenate (TDB)
- Chloroform/Methanol (9:1 v/v)
- TRIS base buffer (10 mM, pH 7.4) or sterile distilled water



- Rotary evaporator
- Water bath

Procedure:

- Prepare stock solutions of DDA (e.g., 5 mg/mL) and TDB (e.g., 5 mg/mL) in a chloroform/methanol (9:1 v/v) solvent mixture.[15]
- In a round-bottom flask, combine the DDA and TDB solutions to achieve a desired weight ratio, typically 5:1 (DDA:TDB).[15] For a standard preparation (often referred to as CAF01), this might involve combining 250 μg of DDA with 50 μg of TDB per dose.[9]
- Attach the flask to a rotary evaporator to remove the organic solvent. This process creates a
 thin lipid film on the inner surface of the flask.
- Further dry the film under a stream of nitrogen gas (N₂) and then under vacuum overnight to remove any residual solvent.[14]
- Hydrate the lipid film with a sterile aqueous buffer (e.g., 10 mM TRIS, pH 7.4) by adding the buffer to the flask and agitating.[15]
- To facilitate the formation of liposomes, heat the suspension to 60-80°C for approximately 20 minutes with continuous stirring.[9][15]
- Allow the liposomal suspension to cool to room temperature before use. The resulting
 formulation will be a heterogeneous population of vesicles.[16] This suspension should be
 used within one day.[15]

In Vivo Immunization Protocol in Mice

This protocol outlines a typical experiment to evaluate the adjuvant effect of DDA/TDB with a model antigen.[5][8][9]

Materials:

C57BL/6 mice (female, 8-12 weeks old)

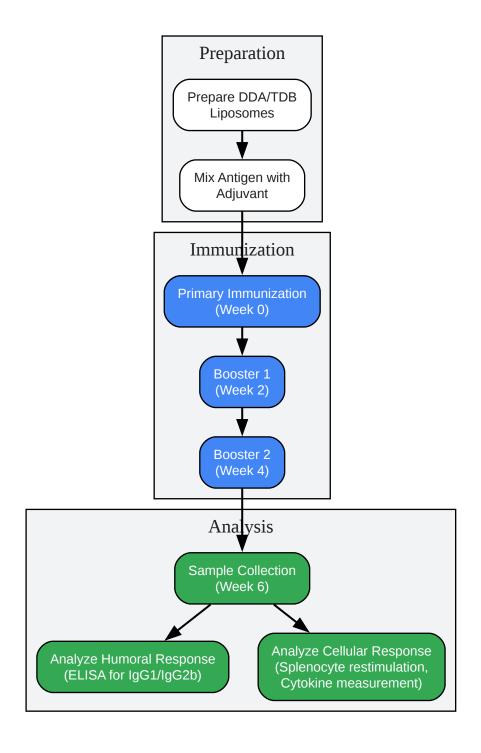


- Antigen of interest (e.g., Ag85B-ESAT-6 fusion protein)
- Prepared DDA/TDB liposomal adjuvant
- Phosphate-buffered saline (PBS) or Tris buffer
- Syringes and needles for subcutaneous injection

Procedure:

- Prepare the vaccine formulation by mixing the antigen solution with the DDA/TDB liposomal suspension shortly before injection. A typical dose might contain 2 μg of antigen in a total volume of 100-200 μL.[9]
- Divide mice into experimental groups (e.g., Antigen only, Antigen + DDA, Antigen + DDA/TDB).
- Immunize each mouse subcutaneously (s.c.), for example, at the base of the tail or in the footpad.[5][8][9]
- Administer booster immunizations as required by the experimental design, typically 2-3 injections are given at two-week intervals.[5][8][9]
- Two weeks after the final immunization, collect samples (e.g., blood for serum antibody analysis, spleens for T-cell response analysis).





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Caption: Experimental workflow for in vivo adjuvant testing.

Assessment of T-cell Mediated Immune Response



This protocol describes the restimulation of splenocytes to measure antigen-specific cytokine production.

Materials:

- Spleens from immunized mice
- RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Antigen of interest
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- ELISA kits for IFN-y and IL-5 (or other cytokines of interest)

Procedure:

- Aseptically harvest spleens from mice two weeks after the final immunization.
- Prepare single-cell suspensions by mechanical disruption of the spleens through a 70 μm cell strainer.
- Lyse red blood cells using an ACK lysis buffer and wash the remaining splenocytes with RPMI medium.
- Count the cells and adjust the concentration to 2 x 10⁶ cells/mL in complete RPMI medium.
- Plate 100 μL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
- Add 100 μL of medium containing the specific antigen (e.g., at 5 μg/mL) to stimulate the cells. Include negative controls (medium only) and positive controls (e.g., Concanavalin A).
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plates and collect the supernatants.



 Measure the concentration of cytokines (e.g., IFN-y, IL-5) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. A high IFN-y to IL-5 ratio is indicative of a Th1-biased response.[5][8]

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- To cite this document: BenchChem. [Trehalose 6,6'-dibehenate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254617#trehalose-6-6-dibehenate-cas-number-and-molecular-weight]

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